2,6-dimethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
2,6-Dimethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups at the 2 and 6 positions, a morpholino group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to form the benzamide.
Introduction of the Morpholino Group: The morpholino group is introduced via a nucleophilic substitution reaction. This involves reacting the benzamide with 2-chloroethylmorpholine under basic conditions.
Attachment of the Thiophene Ring:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholino group, where nucleophiles can replace the morpholino moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2,6-Dimethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials due to its unique electronic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzamide: Lacks the morpholino and thiophene groups, making it less versatile in terms of biological activity.
N-(2-Morpholinoethyl)benzamide: Does not have the methoxy or thiophene groups, which may affect its electronic properties and reactivity.
Thiophene-2-carboxamide: Lacks the benzamide core and morpholino group, limiting its applications in medicinal chemistry.
Uniqueness
2,6-Dimethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzamide is unique due to the combination of its functional groups, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or advanced materials with unique electronic characteristics.
Properties
IUPAC Name |
2,6-dimethoxy-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-23-15-5-3-6-16(24-2)18(15)19(22)20-13-14(17-7-4-12-26-17)21-8-10-25-11-9-21/h3-7,12,14H,8-11,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNIWRXLMZGQKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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